2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide
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Description
Scientific Research Applications
Radioligand Development for PET Imaging
Compounds within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series have been reported for their selectivity towards the translocator protein (18 kDa), making them suitable for development as radioligands, such as DPA-714 for PET imaging (Dollé et al., 2008). This application is significant for neurological research and the potential diagnosis of neuroinflammatory conditions.
Antitumor and Antimicrobial Activities
Research on N-arylpyrazole-containing enaminones, a related chemical structure, has shown that these compounds possess notable antitumor and antimicrobial activities (Riyadh, 2011). This suggests a potential application in the development of new chemotherapeutic agents.
Modulation of Steroid Biosynthesis
Studies have synthesized and evaluated 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective ligands for the Peripheral Benzodiazepine Receptor (PBR), with a subset tested for their ability to modulate steroid biosynthesis in C6 glioma cells (Selleri et al., 2005). This research opens avenues for the development of therapeutic agents targeting steroid biosynthesis pathways.
Anti-inflammatory Evaluation
A study on 1-phenylpyrazolo[3,4-d]pyrimidine derivatives highlighted their potential in cyclooxygenase inhibition and anti-inflammatory evaluation, indicating a possible use in creating new anti-inflammatory agents with minimal ulcerogenic liability (Bakr et al., 2016).
Insecticidal Assessment
Novel heterocycles incorporating a thiadiazole moiety were synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis, showcasing an application in pest control and agricultural protection (Fadda et al., 2017).
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-15-7-6-10-18(11-15)25-20(27)14-28-21-12-16(2)24-22-19(13-23-26(21)22)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJWBWRBESWBFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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